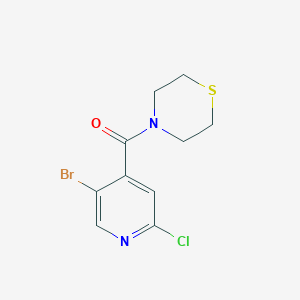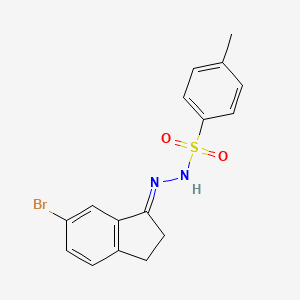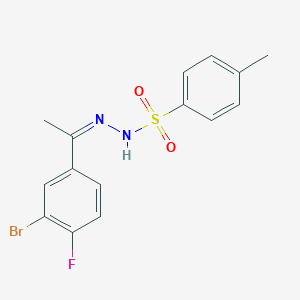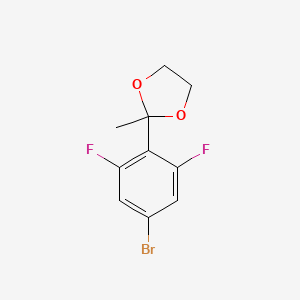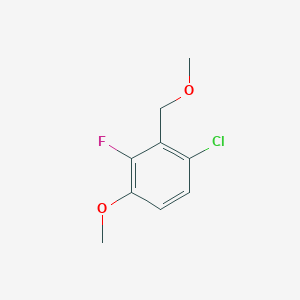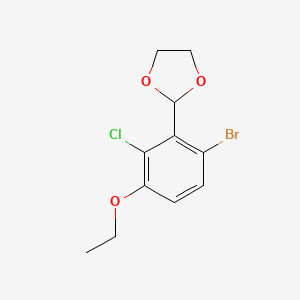
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane” is a chemical compound with a molecular weight of 361.47 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H19BBrClO3/c1-6-18-10-8-7-9 (16)11 (12 (10)17)15-19-13 (2,3)14 (4,5)20-15/h7-8H,6H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 361.47 . The compound is stored at a temperature of 2-8°C .科学的研究の応用
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. In addition, this compound has been used in the development of pharmaceuticals, biochemicals, and other products.
作用機序
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. The mechanism of action of this compound depends on the reaction it is used in. In general, this compound acts as a nucleophile and can undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound has been used in the development of pharmaceuticals, biochemicals, and other products. The biochemical and physiological effects of this compound depend on the application it is used in. In general, this compound can act as a catalyst and can be used to facilitate the synthesis of various compounds.
実験室実験の利点と制限
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. The advantages of using this compound in lab experiments include its easy availability, low cost, and good reactivity. However, this compound can be toxic and can cause irritation to the skin and eyes, therefore proper precautions should be taken when handling it.
将来の方向性
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane has a wide range of applications and can be used in the development of pharmaceuticals, biochemicals, and other products. Potential future directions for this compound include its use in the synthesis of pharmaceuticals, biochemicals, and other compounds; its use as a catalyst in reactions; and its use as a starting material for the production of other compounds. In addition, further research into the biochemical and physiological effects of this compound may be beneficial.
合成法
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane can be synthesized from two different methods. The first method involves the reaction of 2-(6-bromo-2-chlorophenyl)-1,3-dioxolane (BCP) with ethylmagnesium bromide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The second method involves the reaction of BCP with ethylmagnesium chloride. This reaction results in the formation of a bromoethyl chloride, which is then reacted with BCP to form this compound.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQUDTULFALNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C2OCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
